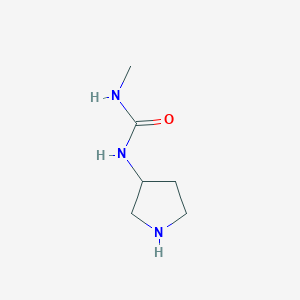
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
描述
1-(3,4-Difluorophenyl)-2-methylpropan-1-one, also known as 3,4-difluoroamphetamine (3,4-DFA), is a synthetic compound that belongs to the amphetamine class of drugs. Although it has been used as a recreational drug, recent studies have shown that 3,4-DFA has potential applications in scientific research due to its unique properties.
作用机制
Target of Action
The primary target of the compound “1-(3,4-Difluorophenyl)-2-methylpropan-1-one” is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection . They are used widely to treat various plant diseases caused by fungi .
Mode of Action
The compound interacts with its target, the SDHIs, by inhibiting their activity . It binds with the ubiquinone-binding region of SDH mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction leads to changes in the structure of mycelia and cell membrane .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of SDHIs. The inhibition of SDHIs disrupts the normal functioning of phytopathogenic fungi, leading to their death . This results in the control of fungal diseases in plants .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its strong inhibitory activity on sdh in alternaria brassicae .
Result of Action
The compound’s action results in the inhibition of SDH, leading to the death of phytopathogenic fungi . It also causes changes in the structure of mycelia and cell membrane . Furthermore, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .
Action Environment
It’s worth noting that the compound has shown very low toxicity to plant growth and mammalian cells , suggesting that it may be relatively stable and effective in various environments.
实验室实验的优点和局限性
The advantages of using 3,4-DFA in lab experiments include its potency, selectivity, and ease of synthesis. It is a highly potent releaser of monoamine neurotransmitters, which makes it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also selective for the monoamine transporters, which reduces the risk of off-target effects. Finally, it can be synthesized in a relatively simple and inexpensive manner, which makes it accessible to researchers.
The limitations of using 3,4-DFA in lab experiments include its potential for abuse and toxicity. Although it has not been widely used as a recreational drug, it has the potential for abuse due to its stimulant effects. It is also toxic to the brain and cardiovascular system, which limits its use in long-term studies. Finally, its legal status may restrict its availability to researchers in some countries.
未来方向
There are several future directions for research on 3,4-DFA. One area of interest is the development of new amphetamine derivatives with improved selectivity and safety profiles. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body, including the risk of addiction and neurotoxicity. Finally, 3,4-DFA could be used as a tool to investigate the role of monoamine neurotransmitters in the pathophysiology of psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, 1-(3,4-Difluorophenyl)-2-methylpropan-1-one is a promising compound for scientific research due to its unique properties. It has potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. Although it has limitations and potential risks, it can be a valuable tool for investigating the effects of monoamine neurotransmitters on behavior and physiology. Future research on 3,4-DFA could lead to the development of new treatments for psychiatric disorders and a better understanding of the long-term effects of amphetamine use.
科学研究应用
3,4-DFA has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the structure-activity relationship of amphetamine derivatives and to investigate the role of monoamine neurotransmitters in the brain. 3,4-DFA has also been used to study the effects of amphetamine-like compounds on the cardiovascular system and to evaluate the toxicity of these compounds.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSMJBRPOTYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913719-93-4 | |
| Record name | 1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


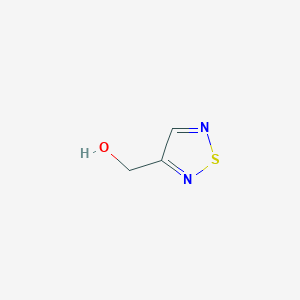
![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)

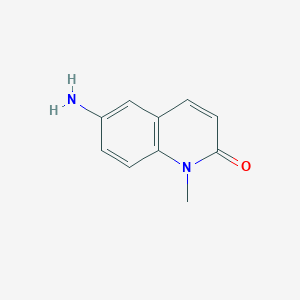

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
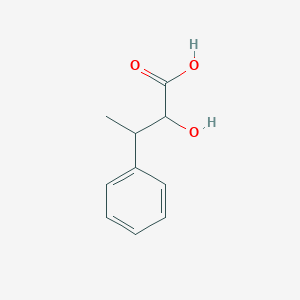



![5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol](/img/structure/B3389125.png)
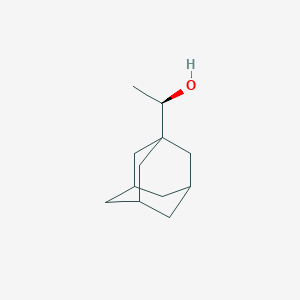
![1-[2-(2-methoxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389134.png)
